5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule characterized by its unique tricyclic structure. This compound features a combination of sulfonyl, imino, and triazatricyclic moieties, making it a subject of interest in various fields of chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the tricyclic structure.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methyl groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may serve as a probe or inhibitor in enzymatic studies due to its potential to interact with specific biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- Compounds with sulfonyl and imino groups, such as sulfonylureas and iminoquinones, share some chemical reactivity and biological activity.
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: can be compared to other triazatricyclic compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure combined with the sulfonyl and imino functionalities. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of This compound , researchers can further explore its potential in scientific and industrial fields.
Properties
CAS No. |
608104-32-1 |
---|---|
Molecular Formula |
C26H21ClN4O3S |
Molecular Weight |
505g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H21ClN4O3S/c1-16-5-7-18(8-6-16)15-31-23(28)22(35(33,34)20-11-9-19(27)10-12-20)14-21-25(31)29-24-17(2)4-3-13-30(24)26(21)32/h3-14,28H,15H2,1-2H3 |
InChI Key |
JSUCRJJJXSCVJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=C(C5=N3)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=C(C5=N3)C |
Origin of Product |
United States |
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